molecular formula C16H17N3O5 B10871315 (2E)-2-cyano-3-(2-methoxy-5-nitrophenyl)-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide

(2E)-2-cyano-3-(2-methoxy-5-nitrophenyl)-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide

Cat. No.: B10871315
M. Wt: 331.32 g/mol
InChI Key: XQSIUSQPHSFRIF-KPKJPENVSA-N
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Description

(E)-2-CYANO-3-(2-METHOXY-5-NITROPHENYL)-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE is a synthetic organic compound It is characterized by the presence of a cyano group, a methoxy-nitrophenyl group, and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-CYANO-3-(2-METHOXY-5-NITROPHENYL)-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the propenamide backbone: This can be achieved through a Knoevenagel condensation reaction between a cyanoacetic acid derivative and an aldehyde.

    Introduction of the methoxy-nitrophenyl group: This step might involve a nitration reaction followed by methoxylation.

    Attachment of the tetrahydrofuran ring: This could be done through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

(E)-2-CYANO-3-(2-METHOXY-5-NITROPHENYL)-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-CYANO-3-(2-METHOXY-5-NITROPHENYL)-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be investigated for its potential biological activity, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential as therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (E)-2-CYANO-3-(2-METHOXY-5-NITROPHENYL)-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE would depend on its specific application. For example, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-CYANO-3-(2-METHOXY-5-NITROPHENYL)-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE can be compared with other cyano-substituted propenamides or nitrophenyl derivatives.
  • Similar compounds might include (E)-2-CYANO-3-(2-METHOXY-5-NITROPHENYL)-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE analogs with different substituents on the phenyl ring or variations in the propenamide backbone.

Uniqueness

The uniqueness of (E)-2-CYANO-3-(2-METHOXY-5-NITROPHENYL)-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE lies in its specific combination of functional groups, which can impart unique chemical and biological properties.

Properties

Molecular Formula

C16H17N3O5

Molecular Weight

331.32 g/mol

IUPAC Name

(E)-2-cyano-3-(2-methoxy-5-nitrophenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide

InChI

InChI=1S/C16H17N3O5/c1-23-15-5-4-13(19(21)22)8-11(15)7-12(9-17)16(20)18-10-14-3-2-6-24-14/h4-5,7-8,14H,2-3,6,10H2,1H3,(H,18,20)/b12-7+

InChI Key

XQSIUSQPHSFRIF-KPKJPENVSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])/C=C(\C#N)/C(=O)NCC2CCCO2

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C=C(C#N)C(=O)NCC2CCCO2

Origin of Product

United States

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